
Cyverine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Cyverine is a tertiary amino compound.
Aplicaciones Científicas De Investigación
Vasodilator Action in Peripheral Vascular Diseases
Cyverine hydrochloride has been studied for its vasodilator action in chronic occlusive peripheral vascular diseases. However, it was found to have negligible effects and is not recommended as a vasodilator for these conditions (Popkin, 1941).
Interaction with Cyclodextrins
A study on the interaction between papaverine, a compound similar to cyverine, and cyclodextrins, showed that β-cyclodextrin and dimethyl-β-cyclodextrin could include the drug, indicating weak host–guest interaction. This research aids in understanding drug delivery systems involving cyverine and related compounds (Ventura et al., 1998).
Herbal Treatment of Irritable Bowel Syndrome
In the context of herbal medicine, Cyperus rotundus, a plant related to Cyverine, has been used in a study for treating irritable bowel syndrome. This indicates the potential of cyverine-related compounds in herbal treatments for gastrointestinal disorders (Sahib, 2013).
Vasodilating Agent for Tinnitus
Cyclandelate, a vasodilating agent similar to papaverine and by extension, cyverine, has been used in treating tinnitus. Although some patients reported a subjective reduction in tinnitus loudness, its overall impact did not warrant its continued use for this condition (Hester et al., 1998).
Prevention of Vasospasm in Subarachnoid Hemorrhages
Cyclosporine A, with a mechanism possibly related to cyverine, was investigated for preventing cerebral vasospasm in patients with Fisher Grade 3 subarachnoid hemorrhages. However, it failed to prevent the development of cerebral vasospasm or delayed ischemic deficits in high-risk patients (Manno et al., 1997).
Propiedades
Número CAS |
4432-75-1 |
|---|---|
Nombre del producto |
Cyverine |
Fórmula molecular |
C17H33N |
Peso molecular |
251.5 g/mol |
Nombre IUPAC |
2-cyclohexyl-N-(2-cyclohexylethyl)-N-methylethanamine |
InChI |
InChI=1S/C17H33N/c1-18(14-12-16-8-4-2-5-9-16)15-13-17-10-6-3-7-11-17/h16-17H,2-15H2,1H3 |
Clave InChI |
VEKYMVTZQGCUAQ-UHFFFAOYSA-N |
SMILES |
CN(CCC1CCCCC1)CCC2CCCCC2 |
SMILES canónico |
CN(CCC1CCCCC1)CCC2CCCCC2 |
Otros números CAS |
4432-75-1 |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



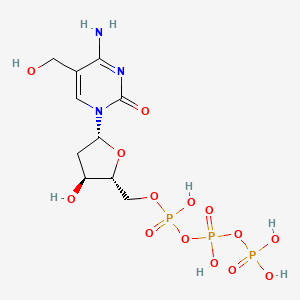
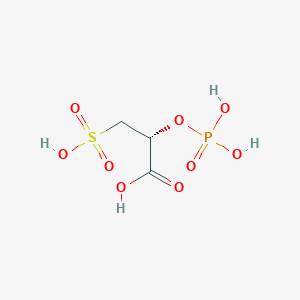
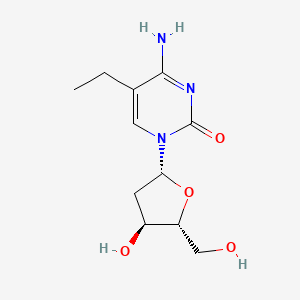


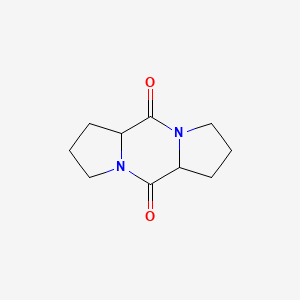
![2,3,14-Trihydroxy-10,13-dimethyl-1,2,3,4,5,9,11,12,15,16-decahydrocyclopenta[a]phenanthrene-6,17-dione](/img/structure/B1195407.png)


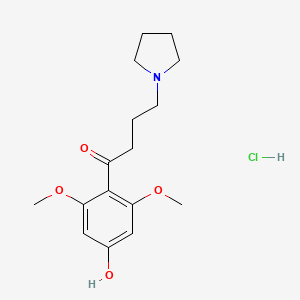
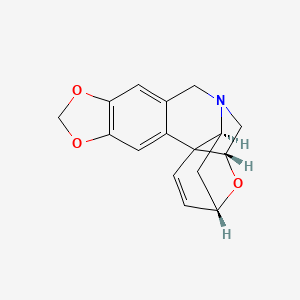
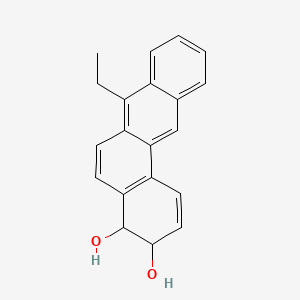

![(6R)-6-[(3R)-1,4-dioxaspiro[4.5]decan-3-yl]spiro[6,6a-dihydro-3aH-furo[3,4-d][1,3]dioxole-2,1'-cyclohexane]-4-one](/img/structure/B1195420.png)